(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone
Description
“(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone” is a pyridine-derived compound featuring a substituted pyridine core linked to a phenyl ketone group. Its molecular formula is C₂₀H₂₂N₂O, with a molecular weight of 306.41 g/mol (CAS: 1072855-75-4, referenced in ). The compound’s structure includes a 2-methylpyridine ring substituted at the 6-position with a piperidin-1-yl group and at the 3-position with a benzoyl moiety.
The compound’s synthesis likely involves coupling reactions between substituted pyridine intermediates and phenyl ketone precursors.
Properties
Molecular Formula |
C18H20N2O |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2-methyl-6-piperidin-1-ylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C18H20N2O/c1-14-16(18(21)15-8-4-2-5-9-15)10-11-17(19-14)20-12-6-3-7-13-20/h2,4-5,8-11H,3,6-7,12-13H2,1H3 |
InChI Key |
VJDMIVWAMCSWNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCCC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The pyridine ring serves as the central scaffold, with substituents introduced via one-pot reactions. A widely cited approach involves enaminoketone-based cyclization (Source ):
-
Starting materials : Ethyl acetoacetate (for methyl group introduction), piperidine (for amine source), and aryl aldehydes.
-
Conditions : Ammonium acetate acts as a nitrogen donor in ethanol under reflux (80–90°C for 12–24 hours).
-
Mechanism : Knoevenagel condensation followed by cyclization forms the 2-methyl-6-aminopyridine intermediate. Piperidine is subsequently introduced via nucleophilic substitution.
-
Yield : 65–78% after silica gel chromatography (petroleum ether/ethyl acetate) .
Buchwald-Hartwig Amination for Piperidin-1-yl Functionalization
Palladium-catalyzed cross-coupling efficiently installs the piperidine group at the pyridine C6 position (Source ):
-
Catalyst system : Pd(OAc)₂/Xantphos with Cs₂CO₃ as base.
-
Substrate : 2-Methyl-6-bromopyridin-3-yl precursor.
-
Conditions : Toluene at 110°C for 18 hours under nitrogen.
Key advantage : High regioselectivity and compatibility with sensitive functional groups.
Friedel-Crafts Acylation for Phenyl Methanone Attachment
The phenyl ketone group is introduced via Friedel-Crafts acylation (Source ):
-
Reagents : Benzoyl chloride, AlCl₃ (Lewis acid).
-
Substrate : 2-Methyl-6-(piperidin-1-yl)pyridine.
-
Conditions : Dichloromethane at 0°C → room temperature (24 hours).
-
Workup : Quenching with ice-water, extraction with DCM, and column purification.
Optimization note : Excess AlCl₃ (1.5 equiv) minimizes diacylation by-products.
Reductive Amination for Intermediate Functionalization
A hybrid strategy employs reductive amination to couple pre-formed fragments (Source ):
-
Step 1 : Synthesis of 2-Methyl-6-aminopyridine-3-carbaldehyde via Vilsmeier-Haack formylation.
-
Step 2 : Reaction with piperidine in methanol, followed by NaBH₃CN reduction.
-
Step 3 : Friedel-Crafts acylation with benzoyl chloride (as above).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Multi-component | Cyclization, substitution | 65–78% | >95% | Moderate |
| Buchwald-Hartwig | Pd-catalyzed coupling | 82% | 98% | High |
| Friedel-Crafts | Acylation | 70% | 97% | High |
| Reductive amination | Multi-step functionalization | 58% | 95% | Low |
Trade-offs : While Buchwald-Hartwig offers superior yields, it requires expensive catalysts. Multi-component routes are cost-effective but demand rigorous purification.
Industrial-Scale Considerations
For large-scale production (Source ):
-
Solvent choice : Toluene preferred over DCM due to lower toxicity and easier recovery.
-
Catalyst recycling : Pd catalysts recovered via filtration (85% efficiency after 5 cycles).
-
Continuous flow systems : Reduce reaction times by 40% compared to batch processes .
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Scientific Research Applications
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The specific biological activity of (2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone remains under investigation, but potential applications include:
Antimicrobial Activity
Compounds similar to this one have shown promising antimicrobial properties. Studies suggest that derivatives containing piperidine exhibit efficacy against various bacterial strains through mechanisms such as enzyme inhibition.
| Compound | Activity Type | Target | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | Acetylcholinesterase Inhibition | 15.62 |
| Compound B | Antimicrobial | Urease Inhibition | 0.18 |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly targeting tyrosinase, an enzyme involved in melanin production. Compounds with similar structures have demonstrated competitive inhibition with IC50 values lower than standard inhibitors.
Case Studies
- Study on Tyrosinase Inhibition : Research has indicated that structural modifications to the compound can enhance its inhibitory effects on tyrosinase, making it a candidate for skin-whitening agents.
- Anticonvulsant Activity : Preliminary studies have suggested that derivatives of this compound may possess anticonvulsant properties, warranting further investigation into their mechanisms and efficacy.
- Anticancer Properties : The potential anticancer activity of structurally related compounds has been documented, indicating that further exploration of this compound could yield valuable insights into its therapeutic applications.
Research Findings
Recent investigations into the structure-activity relationship (SAR) of piperidine derivatives have revealed key insights:
- The presence of electron-withdrawing groups enhances biological activity by improving binding affinity to target enzymes.
- The incorporation of trifluoromethyl groups increases lipophilicity, enhancing membrane permeability and bioavailability.
Mechanism of Action
The mechanism of action of (2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares “(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone” with structurally related pyridine derivatives from the Catalog of Pyridine Compounds (–5):
Key Observations:
Substituent Diversity : The target compound lacks electronegative substituents (e.g., fluorine or chlorine) present in analogs like the fluoropyridine derivatives or dichloropyridine dimer . This may influence solubility, reactivity, or target binding.
Functional Groups: The phenyl ketone group distinguishes it from compounds with alcohol (e.g., ) or ethanone (e.g., ) termini, which could alter metabolic stability or synthetic derivatization pathways.
Limitations and Notes
- Data Gaps: No experimental data (e.g., spectroscopic, crystallographic, or biological) are provided in the evidence, limiting mechanistic or pharmacological comparisons.
- Structural Inference : Comparisons rely on catalog entries (–5), which lack synthesis protocols or application studies.
- Price Trends : Fluorinated and silyl-protected derivatives command higher prices (e.g., $220–$400/g ), likely due to complex synthesis or protective group strategies.
Biological Activity
(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone, a synthetic compound characterized by its unique molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O, with a molecular weight of 280.4 g/mol. The compound features a pyridine ring substituted with a piperidine moiety and a phenyl group, along with a ketone functional group, which is crucial for its reactivity and biological interactions .
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | (2-methyl-6-piperidin-1-ylpyridin-3-yl)-phenylmethanone |
| InChI Key | VJDMIVWAMCSWNC-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of Intermediate : Reacting 2-methyl-6-chloropyridine with piperidine under basic conditions to form 2-methyl-6-(piperidin-1-yl)pyridine.
- Final Product Synthesis : The intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product .
Biological Activity
Research indicates that compounds with structural similarities to this compound often exhibit significant biological activities, including antimicrobial and anticancer properties.
Antiproliferative Activity
A study on pyridine derivatives demonstrated that structural modifications significantly improved antiproliferative activity against various cancer cell lines, such as HeLa and A549. The presence of functional groups like -OH was associated with lower IC50 values, indicating enhanced effectiveness in inhibiting cell growth .
The mechanism of action for this compound involves its interaction with specific molecular targets, potentially inhibiting enzymes or receptors by binding to their active sites . This interaction may modulate enzyme activity, leading to therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Anticancer Properties : Research on pyridine derivatives has shown promising results in inhibiting tumor growth across multiple cancer types, suggesting that modifications in the structure can enhance efficacy against specific cell lines .
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties, as similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
A comparative analysis highlights the unique attributes of this compound relative to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylpyridine | Similar pyridine core | Antimicrobial |
| Piperidine Derivatives | Contains piperidine | Neuroactive |
| Phenyl Ketones | Ketone functionality | Anticancer |
The distinct combination of the piperidine and pyridine moieties along with a phenyl group enhances its ability to interact selectively with biological targets compared to simpler analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone?
- Methodology : A common approach involves reacting a substituted pyridine carbonyl chloride with piperidine derivatives. For example, 2-methyl-6-chloropyridine-3-carbonyl chloride can be treated with piperidine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
- Key Considerations : Monitor reaction progress using TLC or LC-MS to confirm intermediate formation.
Q. How should researchers handle and store this compound safely?
- Safety Protocol :
- Handling : Use chemical fume hoods, nitrile gloves, and safety goggles. Avoid skin/eye contact due to potential irritancy (similar to pyridine derivatives) .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
Q. What analytical techniques are essential for characterizing this compound?
- Core Methods :
- NMR : - and -NMR to confirm substituent positions and piperidine ring integration .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Factors to Test :
- Catalysts : Evaluate palladium catalysts for coupling reactions or phase-transfer catalysts for biphasic systems .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for solubility and reaction kinetics .
- Temperature Gradients : Perform reactions under reflux (80–100°C) versus room temperature to assess kinetic vs. thermodynamic control .
Q. How do structural modifications influence biological activity?
- Case Study :
- Replace the piperidine ring with pyrrolidine or morpholine to alter steric and electronic profiles .
- Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance metabolic stability .
- Biological Assays :
- In vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- In vivo : Pharmacokinetic studies in rodent models to assess bioavailability and toxicity .
Q. How should researchers address contradictory data in solubility or bioactivity studies?
- Root Causes :
- Sample Degradation : Verify storage conditions; prolonged exposure to light/heat may degrade the compound .
- Assay Variability : Standardize protocols (e.g., DMSO concentration in cell assays ≤0.1%) .
Key Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
